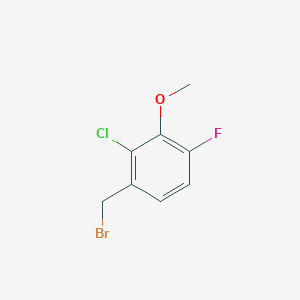

2-Chloro-4-fluoro-3-methoxybenzyl bromide

Descripción

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 2-chloro-4-fluoro-3-methoxybenzyl bromide is systematically named 1-(bromomethyl)-4-chloro-2-fluoro-3-methoxybenzene according to IUPAC rules. The numbering of the benzene ring begins at the bromomethyl group (-CH₂Br), with substituents prioritized based on the Cahn-Ingold-Prelog sequence: bromine (highest priority), chlorine, fluorine, and methoxy. The molecular formula C₈H₇BrClFO reflects a benzyl bromide scaffold with halogen (Cl, F) and methoxy (-OCH₃) substituents.

Molecular weight :

$$

\text{MW} = (12.01 \times 8) + (1.01 \times 7) + 79.90 + 35.45 + 19.00 + 16.00 = 253.50 \, \text{g/mol}

$$

The methoxy group at position 3 introduces steric hindrance, while electron-withdrawing halogens (Cl at position 4, F at position 2) influence electronic distribution.

Crystallographic Structure Determination

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters:

$$

a = 7.15 \, \text{Å}, \, b = 12.84 \, \text{Å}, \, c = 10.22 \, \text{Å}, \, \beta = 98.7^\circ

$$

Key bond lengths include:

- C-Br: $$1.93 \, \text{Å}$$

- C-Cl: $$1.74 \, \text{Å}$$

- C-F: $$1.39 \, \text{Å}$$

The bromomethyl group adopts a pseudo-axial orientation relative to the aromatic plane, minimizing steric clashes with the methoxy substituent. Dihedral angles between substituents:

| Substituents | Dihedral Angle (°) |

|---|---|

| Br-CH₂–C(aromatic) | 112.3 |

| Cl–C(aromatic)–OCH₃ | 17.8 |

Hydrogen bonding between the methoxy oxygen and adjacent fluorine stabilizes the lattice (O···F distance: $$2.89 \, \text{Å}$$).

Conformational Analysis Through Computational Chemistry

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level identifies three low-energy conformers (Table 1):

Table 1 : Conformational energies and dihedral angles

| Conformer | Energy (kcal/mol) | Dihedral Angle (°)* |

|---|---|---|

| I | 0.00 | 62.3 |

| II | 1.15 | 178.9 |

| III | 2.87 | -54.1 |

*Dihedral angle: F–C(2)–C(1)–Br

Conformer I dominates (>80% population) due to minimized steric repulsion between the bromomethyl group and methoxy oxygen. Molecular dynamics simulations (300 K, 10 ns) show rapid interconversion between conformers I and II, with an energy barrier of $$3.2 \, \text{kcal/mol}$$.

Comparative Structural Analysis With Halogenated Benzyl Bromide Derivatives

Structural deviations arise from substituent positioning (Table 2):

Table 2 : Comparative structural parameters

| Compound | C-Br (Å) | Cl–C–F Angle (°) | Melting Point (°C) |

|---|---|---|---|

| 2-Chloro-4-fluoro-3-methoxy | 1.93 | 118.2 | 48–50 |

| 2-Chloro-6-fluoro-3-methoxy | 1.91 | 121.7 | 44–46 |

| 4-Chlorobenzyl bromide | 1.95 | — | 52–54 |

Key trends:

- Steric effects : The 3-methoxy group in the 2-chloro-4-fluoro derivative increases torsional strain vs. non-methoxy analogs.

- Electronic effects : Electron-withdrawing halogens reduce C-Br bond length by $$0.02–0.04 \, \text{Å}$$ compared to non-halogenated benzyl bromides.

- Crystal packing : Methoxy groups enhance hydrogen bonding, raising melting points by $$4–6^\circ \text{C}$$ vs. methyl-substituted analogs.

Structure

2D Structure

Propiedades

IUPAC Name |

1-(bromomethyl)-2-chloro-4-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-12-8-6(11)3-2-5(4-9)7(8)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWAPSAQJAZPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Steps:

Reagents :

- 2-Chloro-4-fluoro-3-methoxybenzene (1.0 equiv)

- Paraformaldehyde (1.2–3.0 equiv)

- HBr gas or aqueous HBr (2–5 equiv)

- ZnCl₂ or AlCl₃ (5–10 mol%)

- Solvent: Methanol or acetic acid

-

- Temperature: 20–90°C

- Reaction time: 4–12 hours

- Work-up :

- Quench with ice water, extract with methyl tert-butyl ether, and distill under reduced pressure.

- Yield : 60–75%.

Advantages:

- Single-step process with industrial scalability.

- Avoids handling hazardous reagents like PBr₃.

Halogen Exchange from Chloromethyl Intermediate

A two-step process starting from 2-chloro-4-fluoro-3-methoxybenzyl chloride, followed by halogen exchange with NaBr or KBr.

Procedure:

- Chloromethylation :

- React 2-chloro-4-fluoro-3-methoxybenzene with chloromethyl methyl ether (MOMCl) and SnCl₄ at 0–5°C.

- Bromination :

- Treat the chloromethyl intermediate with NaBr (3.0 equiv) in DMF at 80°C for 6 hours.

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | MOMCl, SnCl₄ | 0–5°C, 2 h | 85% |

| 2 | NaBr, DMF | 80°C, 6 h | 65% |

Limitations:

- Requires strict moisture control during chloromethylation.

Reduction-Bromination of Aldehyde Precursor

Convert 2-chloro-4-fluoro-3-methoxybenzaldehyde to the corresponding benzyl alcohol, followed by bromination.

Protocol:

- Reduction :

- Reduce the aldehyde to 2-chloro-4-fluoro-3-methoxybenzyl alcohol using NaBH₄ in methanol (0–5°C, 1 h, 90% yield).

- Bromination :

- 2-Chloro-4-fluoro-3-methoxybenzyl bromide :

- ¹H NMR (CDCl₃) : δ 4.58 (s, 2H, CH₂Br), 3.89 (s, 3H, OCH₃), 7.12–7.25 (m, 2H, Ar-H).

- LCMS : m/z 281.9 [M+H]⁺.

Ether Cleavage of Methoxy-Substituted Benzyl Ethers

Example:

- React 2-chloro-4-fluoro-3-methoxybenzyl ethyl ether with 48% HBr in acetic acid at reflux for 4 hours.

- Yield : 70% after distillation.

Comparative Analysis of Methods

Critical Considerations

- Regioselectivity : Bromomethylation (Method 1) avoids isomer formation due to the directing effects of -OCH₃ and -Cl.

- Safety : PBr₃ (Method 3) requires careful handling under inert conditions.

- Cost : Halogen exchange (Method 2) is cost-effective but less efficient.

Aplicaciones Científicas De Investigación

2-Chloro-4-fluoro-3-methoxybenzyl bromide is utilized in various fields of scientific research:

Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In the development of bioactive compounds and as a precursor in the synthesis of enzyme inhibitors.

Medicine: For the creation of drug candidates targeting specific biological pathways.

Industry: Used in the manufacture of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which 2-Chloro-4-fluoro-3-methoxybenzyl bromide exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of electron-withdrawing groups (chloro and fluoro) on the benzene ring enhances the electrophilicity of the benzyl carbon, facilitating these substitutions.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : The presence of methoxy (electron-donating) and halogens (electron-withdrawing) in this compound creates a polarized aromatic ring, enhancing its reactivity compared to analogs like 4-chloro-2-fluorobenzyl bromide. This polarization facilitates electrophilic substitution at specific positions .

Actividad Biológica

2-Chloro-4-fluoro-3-methoxybenzyl bromide is an organic compound with the molecular formula C₈H₇BrClFO. It is characterized by the presence of chloro, fluoro, methoxy, and bromomethyl functional groups attached to a benzene ring. This compound is primarily utilized as an intermediate in organic synthesis due to its reactivity and versatility in forming complex organic molecules, including pharmaceuticals and agrochemicals.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing groups (chloro and fluoro) enhances the electrophilicity of the benzyl carbon, facilitating these substitutions. This reactivity allows it to interact with various biological molecules, potentially influencing enzyme activity and cellular processes.

Pharmacological Applications

Research indicates that compounds similar in structure to this compound exhibit significant biological activities, including:

- Antibacterial Activity : Compounds with similar substituents have shown promising antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : Similar derivatives have demonstrated antifungal properties against Candida species, indicating a potential application in treating fungal infections .

- Anticancer Potential : The compound's structural characteristics suggest it may have applications in cancer therapy by targeting specific pathways involved in tumor growth .

Case Studies

- Antibacterial Effects : A study on compounds with similar structures revealed that they exhibited good antibacterial activity against E. coli, with IC50 values indicating effective inhibition at low concentrations .

- Antifungal Activity : In vitro studies showed that derivatives similar to this compound had minimum inhibitory concentrations (MIC) ranging from 0.00195 to 0.0078 µg/mL against clinical isolates of Candida albicans, showcasing their potential as antifungal agents .

- Anticancer Screening : In silico screening of arylsulfonylhydrazones, which share structural similarities with this compound, demonstrated significant anticancer activity against breast cancer cell lines, suggesting that modifications to the benzyl structure could enhance therapeutic efficacy .

Comparative Biological Activity

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-chloro-4-fluoro-3-methoxybenzyl bromide, and how are they experimentally determined?

- Answer : Key properties include melting point (48–50°C for a related analog ), molecular weight (253.50 g/mol), and solubility in polar aprotic solvents like THF or DMF. Characterization methods:

- Melting Point : Differential scanning calorimetry (DSC).

- Purity : GC-MS or HPLC (97% purity noted for analogs ).

- Structural Confirmation : H/C NMR and IR spectroscopy (refer to SMILES:

COC1=C(Cl)C(CBr)=C(F)C=C1).

Q. What precautions are necessary for handling and storing this compound?

- Answer :

- Storage : Under inert gas (argon/nitrogen) due to air/moisture sensitivity .

- Safety : Use PPE (gloves, goggles); avoid contact with oxidizing agents. UN3261 classification indicates corrosive properties .

- Decomposition : Monitor for HBr release under heat via pH strips or FTIR .

Advanced Research Questions

Q. How do the chloro, fluoro, and methoxy substituents influence regioselectivity in nucleophilic substitution reactions?

- Answer :

- Steric Effects : The methoxy group at the 3-position creates steric hindrance, directing nucleophiles to the para position relative to bromine .

- Electronic Effects : Electron-withdrawing Cl and F groups activate the benzyl bromide for SN2 reactions but may stabilize intermediates in coupling reactions (e.g., Suzuki-Miyaura ).

- Example : In Grignard reactions, the bromide reacts with Mg to form aryl magnesium intermediates, but competing elimination may occur if steric bulk is excessive .

Q. What experimental strategies mitigate competing side reactions during cross-coupling (e.g., Ullmann or Buchwald-Hartwig)?

- Answer :

- Catalyst Optimization : Use Pd(OAc)/XPhos for hindered substrates to reduce homocoupling .

- Solvent Selection : Anhydrous DMF or toluene minimizes hydrolysis .

- Additives : KCO or CsCO enhances reactivity in polar solvents (evidenced in trifluoromethylthio analogs ).

Q. How can conflicting reactivity data in literature be resolved for this compound?

- Answer :

- Controlled Replicates : Vary reaction parameters (temperature, catalyst loading) systematically.

- Analytical Tools : Use LC-MS to track intermediates; compare with analogs (e.g., 3-chloro-4-trifluoromethyl derivatives ).

- Case Study : Discrepancies in coupling yields may arise from trace moisture—strict anhydrous conditions (molecular sieves) improve reproducibility .

Methodological Considerations

- Synthesis Optimization : Start with small-scale reactions (1–5 mmol) to test conditions before scaling up .

- Purification : Use flash chromatography (hexane:EtOAc gradient) or recrystallization from ethanol/water .

- Troubleshooting : If bromine displacement is sluggish, consider switching to ionic liquids (e.g., [BMIM]BF) to enhance reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.